2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL

Catalog No.
S15111093
CAS No.
62333-62-4
M.F
C17H16O2
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL

CAS Number

62333-62-4

Product Name

2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL

IUPAC Name

2-(9-ethenylxanthen-9-yl)ethanol

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C17H16O2/c1-2-17(11-12-18)13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)17/h2-10,18H,1,11-12H2

InChI Key

NCFNOUHIDGRJKP-UHFFFAOYSA-N

Canonical SMILES

C=CC1(C2=CC=CC=C2OC3=CC=CC=C31)CCO

2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL is a synthetic organic compound belonging to the xanthene family, characterized by its unique structure that includes a xanthene core with an ethylene substituent and a hydroxyl group. The xanthene moiety is known for its fluorescent properties, making such compounds of interest in various applications, particularly in materials science and biological imaging. The presence of the ethenyl group enhances its reactivity and potential for further functionalization, while the hydroxyl group provides sites for hydrogen bonding and solubility in polar solvents.

The chemical reactivity of 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL can be explored through several types of reactions:

  • Electrophilic Substitution: The hydroxyl group can act as a nucleophile, participating in electrophilic aromatic substitution reactions with various electrophiles.
  • Condensation Reactions: The compound can undergo condensation reactions, particularly with aldehydes or ketones, to form more complex structures.
  • Polymerization: The ethenyl group allows for polymerization reactions, potentially leading to the formation of larger oligomeric or polymeric materials.

The versatility of these reactions makes this compound a valuable intermediate in organic synthesis.

Compounds related to xanthene derivatives have been studied for their biological activities, including:

  • Antioxidant Properties: Many xanthene derivatives exhibit antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
  • Fluorescent Probes: Due to their fluorescent nature, xanthene derivatives are often used as fluorescent probes in biological imaging and diagnostics.
  • Anticancer Activity: Some studies have indicated that certain xanthene derivatives possess anticancer properties, making them candidates for further pharmacological exploration.

Research on 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL specifically regarding its biological activity remains limited but promising based on the general properties of similar compounds.

The synthesis of 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL can be achieved through various methods:

  • Condensation Reactions: Starting from 9H-xanthen-9-ol, the compound can be synthesized via a condensation reaction with appropriate aldehydes or vinyl compounds under acidic or basic conditions.
  • Iodine-Catalyzed Reactions: Recent studies have shown that iodine can effectively catalyze reactions involving xanthenes and indoles, leading to diverse derivatives .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been reported to enhance yields and reduce reaction times in synthesizing similar xanthene derivatives .

These methods highlight the adaptability of synthetic strategies available for producing this compound.

2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL has potential applications in various fields:

  • Fluorescent Dyes: Its fluorescent properties make it suitable for use as a dye in biological assays and imaging techniques.
  • Material Science: It may be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Pharmaceuticals: As a potential precursor for biologically active compounds, it could play a role in drug development.

The versatility of this compound opens avenues for research across multiple disciplines.

Interaction studies involving 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL focus on its binding affinities with various biomolecules or its behavior in different environments:

  • Protein Binding Studies: Investigating how this compound interacts with proteins could reveal its potential as a therapeutic agent or probe.
  • Solvent Effects: Understanding how different solvents affect its fluorescence and reactivity can provide insights into optimizing conditions for practical applications.

Such studies are crucial for elucidating the compound's behavior in biological systems and material applications.

Several compounds share structural similarities with 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL, including:

Compound NameStructure CharacteristicsUnique Features
9H-xantheneBasic xanthene structureFoundational structure for many derivatives
9H-xanthen-9-oneXanthene with a carbonyl groupExhibits different reactivity due to carbonyl
3-hydroxyxanthoneHydroxylated xanthoneKnown for antioxidant properties
4-methylxanthoneMethyl substitution on xanthoneAlters physical properties like solubility

These compounds demonstrate variations in functionality and reactivity due to differences in substituents on the xanthene core. The unique combination of an ethenyl group and hydroxyl functionality in 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL distinguishes it from these analogs, particularly regarding its potential applications in fluorescence and material science.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

252.115029749 g/mol

Monoisotopic Mass

252.115029749 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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